molecular formula C16H17ClN2O3S B2589639 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251605-46-5

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2589639
CAS No.: 1251605-46-5
M. Wt: 352.83
InChI Key: CFSDKGZCDWFAEO-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the 2-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyridine core.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This could be done through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to higher oxidation states.

    Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Affecting their activity or function.

    Modulating pathways: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one: can be compared with other pyridine derivatives that have similar structural features.

    Examples: Compounds like 1-(2-chlorobenzyl)-3-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one or 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-14-7-2-1-6-13(14)12-18-9-5-8-15(16(18)20)23(21,22)19-10-3-4-11-19/h1-2,5-9H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSDKGZCDWFAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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